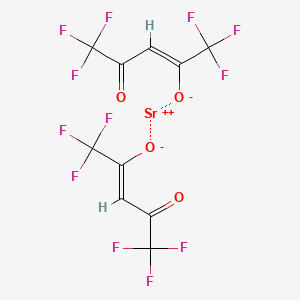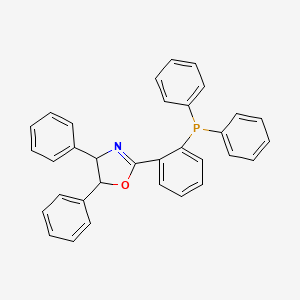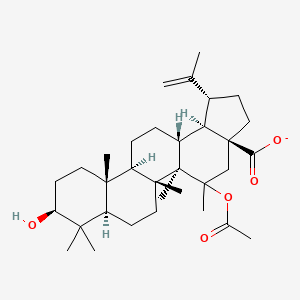
Methyl 3b-acetyldihydrobetulinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3b-acetyldihydrobetulinate is a chemical compound with the molecular formula C33H54O4. It is a derivative of betulinic acid, a naturally occurring pentacyclic triterpenoid. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 3b-acetyldihydrobetulinate can be synthesized through the acetylation of dihydrobetulinic acid. The process involves the reaction of dihydrobetulinic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale acetylation reactions using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3b-acetyldihydrobetulinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Methyl 3b-acetyldihydrobetulinate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory, anticancer, and antiviral properties. .
Materials Science: It can be used in the synthesis of novel materials with specific properties, such as enhanced mechanical strength or biocompatibility.
Biological Research: The compound is used to study various biological pathways and mechanisms, particularly those related to its potential therapeutic effects
Mécanisme D'action
The mechanism of action of Methyl 3b-acetyldihydrobetulinate involves its interaction with specific molecular targets and pathways. As a derivative of betulinic acid, it is believed to exert its effects through:
Apoptosis Induction: The compound may induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Anti-inflammatory Effects: It may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation
Antiviral Activity: The compound may interfere with viral replication and assembly, inhibiting the spread of viruses
Comparaison Avec Des Composés Similaires
Methyl 3b-acetyldihydrobetulinate can be compared with other similar compounds, such as:
Betulinic Acid: The parent compound, known for its wide range of biological activities.
Betulin: Another derivative with similar properties but different functional groups.
Betulonic Acid: An oxidized form of betulinic acid with distinct biological activities
Uniqueness: this compound is unique due to its specific acetylation, which may enhance its biological activity and stability compared to its parent compound and other derivatives .
Propriétés
Formule moléculaire |
C33H51O5- |
|---|---|
Poids moléculaire |
527.8 g/mol |
Nom IUPAC |
(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5-acetyloxy-9-hydroxy-5,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,6,7,7a,9,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylate |
InChI |
InChI=1S/C33H52O5/c1-19(2)21-12-17-33(27(36)37)18-31(8,38-20(3)34)32(9)22(26(21)33)10-11-24-29(6)15-14-25(35)28(4,5)23(29)13-16-30(24,32)7/h21-26,35H,1,10-18H2,2-9H3,(H,36,37)/p-1/t21-,22+,23-,24+,25-,26+,29-,30+,31?,32+,33-/m0/s1 |
Clé InChI |
OZQIVZXICWNVIV-RPIDPCOFSA-M |
SMILES isomérique |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(C(C2)(C)OC(=O)C)C)C)(C)C)O)C)C(=O)[O-] |
SMILES canonique |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(C(C2)(C)OC(=O)C)C)C)(C)C)O)C)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


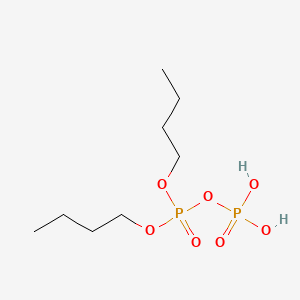
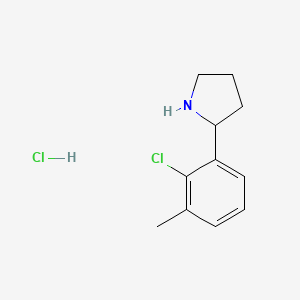
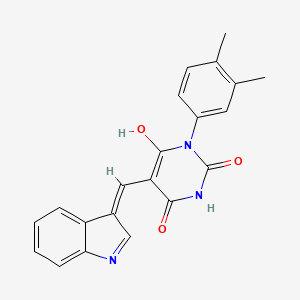
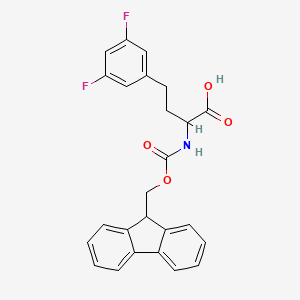
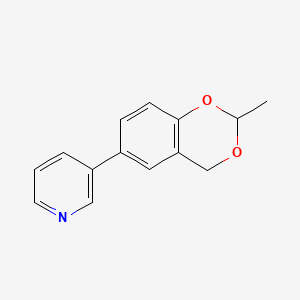


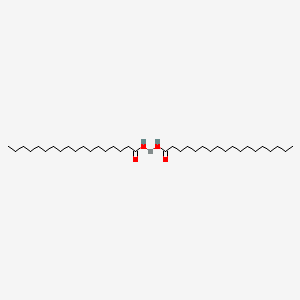
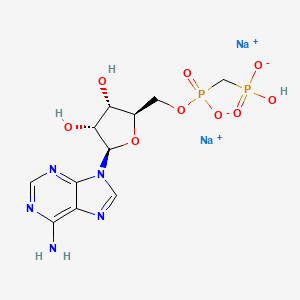
![6-{[1-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B13823783.png)

![bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 3,3-dimethoxycyclobutane-1,2-dicarboxylate](/img/structure/B13823791.png)
